3-Fluoroisonicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-fluoroisonicotinic acid and its derivatives has been explored through various chemical pathways. One method involves the reaction of dibenzyl difluoromaleate with dibenzylamine, followed by reduction and hydrogenolysis to afford fluoroaspartic acid, indicating a potential pathway for synthesizing related compounds (Hudlický, 1988). Another approach is the nucleophilic displacement reaction on ethyl-2-(trimethylammonium)-isonicotinate precursor, leading to the synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide, showcasing a method for incorporating fluorine into the isonicotinic acid framework (Amartey et al., 2002).
Molecular Structure Analysis
The molecular structure of 3-fluoroisonicotinic acid has been characterized by various spectroscopic techniques. Vibrational spectroscopy, aided by computational calculations, has provided insight into the anomalous spectral behavior and the structure dictated by OH⋯N bonding. The formation of dimer chains through CH⋯O bond links suggests a complex network of interactions within the solid state of 3-fluoroisonicotinic acid, highlighting its unique structural properties (Yenagi et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 3-fluoroisonicotinic acid and its derivatives often result in the formation of complex structures with unique properties. For example, the reaction of gem-difluorocyclopropyl ketones with trifluoromethanesulfonic acid leads to the synthesis of 3-fluoro-2,5-disubstituted furans, showcasing the compound's versatility in chemical transformations (Sugiishi et al., 2020).
Physical Properties Analysis
The physical properties of 3-fluoroisonicotinic acid, such as melting points, boiling points, and solubility, are critical for its application in various fields. While specific studies on these parameters were not directly found, the general approach involves using spectroscopic techniques and computational methods to predict and measure these properties, providing a foundational understanding for further research and application.
Chemical Properties Analysis
The chemical properties of 3-fluoroisonicotinic acid, including its reactivity, stability, and interaction with other chemical species, are influenced by its fluorinated structure. The presence of a fluorine atom can significantly affect the compound's acidity, basicity, and overall chemical behavior. Studies on related fluorinated compounds offer insights into how fluorine incorporation can modulate these properties, offering potential pathways for designing new materials and pharmaceuticals (Chernykh et al., 2015).
Scientific Research Applications
Vibrational Spectroscopy : 3-Fluoroisonicotinic acid's vibrational structure has been studied using IR absorption and Raman spectra, revealing insights into its spectral behavior and bonding characteristics (Yenagi, Shettar, & Tonannavar, 2012).
Coordination Polymer Synthesis : It's used in synthesizing lanthanide europium ion coordination polymers, displaying unique structural and luminescence properties (Wu Wei-pin, 2015).
Fluorescent Amino Acids : In the field of chemical biology, 3-Fluoroisonicotinic acid derivatives have been utilized to construct fluorescent macromolecules, aiding in tracking protein interactions and imaging biological processes (Cheng, Kuru, Sachdeva, & Vendrell, 2020).
Dye Stability in Fluorescence Experiments : Research has explored the use of derivatives of 3-Fluoroisonicotinic acid in enhancing dye stability in single-molecule fluorescence experiments (Aitken, Marshall, & Puglisi, 2008).
Gas Adsorption in Metal-Organic Frameworks : The synthesis of metal-organic frameworks using 3-Fluoroisonicotinic acid and its impact on gas adsorption properties have been investigated (Pachfule, Chen, Jiang, & Banerjee, 2012).
Luminescence in Biological Chemistry : Fluorescent indicators based on derivatives of 3-Fluoroisonicotinic acid have been developed for measuring cytosolic calcium levels (Minta, Kao, & Tsien, 1989).
Supramolecular Structures : Lanthanide-based coordination polymers using 2-Fluoroisonicotinic acid (a related compound) exhibit interesting luminescence and magnetic properties (Xin, 2014).
Fluorescein-based Fluorescence Probes : 3-Fluoroisonicotinic acid derivatives have been utilized in the rational design of fluorescein-based fluorescence probes for biological applications (Tanaka et al., 2001).
Safety And Hazards
properties
IUPAC Name |
3-fluoropyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLXLLIQWDBJMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323070 | |
Record name | 3-Fluoroisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoroisonicotinic acid | |
CAS RN |
393-53-3 | |
Record name | 393-53-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Fluoroisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoropyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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